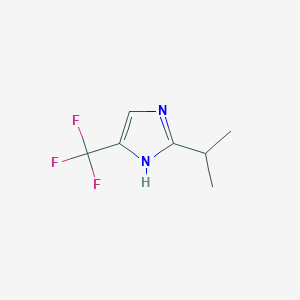

2-异丙基-5-(三氟甲基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-isopropyl-5-(trifluoromethyl)-1H-imidazole” is a chemical compound with the molecular formula C7H9F3N2 . It’s important to note that there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of “2-isopropyl-5-(trifluoromethyl)-1H-imidazole” consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms . The average mass is 178.155 Da and the monoisotopic mass is 178.071777 Da .科学研究应用

微波辅助合成

- 微波辅助合成技术已被用于创建含有 1,2,4-三唑环的苯并咪唑衍生物,该衍生物表现出脂肪酶抑制和抗氧化活性。这说明了高效生产相关化合物的潜力 (Menteşe 等人,2013).

发散性和区域选择性合成

- 已经为 1,2,4-和 1,2,5-三取代咪唑开发了一种发散性和区域选择性合成方法。该方法利用 N-烷基化反应,并展示了咪唑化合物在合成化学中的适应性 (Delest 等人,2008).

用于 OLED 的发光特性

- 具有双卡宾和功能性双唑螯合物的 Pt(II) 金属配合物,包括咪唑衍生物,显示出明亮的固态发射,并具有在有机发光二极管 (OLED) 中使用的潜力。这些发现表明在材料科学和电子学中的应用 (Liao 等人,2016).

溶剂化过程和相互作用

- 通过溶液量热法和核磁共振研究,对咪唑化合物(包括 2-异丙基-咪唑)在各种溶剂中的溶剂化过程的研究,提供了对其分子间相互作用的见解。这对于了解它们在不同化学环境中的行为至关重要 (Herrera-Castro & Torres,2019).

未来方向

While specific future directions for “2-isopropyl-5-(trifluoromethyl)-1H-imidazole” are not available, research into similar compounds suggests potential areas of interest. For instance, thymol-based benzamide scaffolds have shown promise as antioxidant agents . Additionally, the development of novel antimicrobial drugs to which microbes have never been presented before is a current challenge .

作用机制

Target of Action

The compound “2-isopropyl-5-(trifluoromethyl)-1H-imidazole” is chemically known as Thymol . Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities . It is one of the most important dietary constituents in thyme species .

Mode of Action

Thymol’s noteworthy effects are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) (via maintaining ionic homeostasis) effects .

Biochemical Pathways

Thymol affects various biochemical pathways at both biochemical and molecular levels . It has multiple therapeutic actions against various cardiovascular, neurological, rheumatological, gastrointestinal, metabolic and malignant diseases .

Pharmacokinetics

The pharmacokinetic properties of Thymol are yet to be fully understood. It is known that thymol has shown promising therapeutic potential, pharmacological properties and molecular mechanisms for the pharmaceutical development .

Result of Action

The molecular and cellular effects of Thymol’s action are diverse due to its broad spectrum of pharmacological properties. It has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities .

属性

IUPAC Name |

2-propan-2-yl-5-(trifluoromethyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-4(2)6-11-3-5(12-6)7(8,9)10/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKUEYVTHYRJCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isopropyl-5-(trifluoromethyl)-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)

![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)